berkeleyacetal C

Description

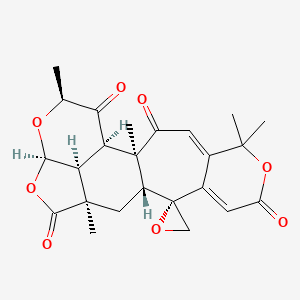

Structure

3D Structure

Properties

Molecular Formula |

C24H26O8 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(1R,2S,11R,12R,14R,17R,19S,21S)-2,6,6,14,19-pentamethylspiro[7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-diene-11,2'-oxirane]-3,8,15,20-tetrone |

InChI |

InChI=1S/C24H26O8/c1-10-18(27)16-17-19(30-10)31-20(28)22(17,4)8-13-23(16,5)14(25)6-11-12(24(13)9-29-24)7-15(26)32-21(11,2)3/h6-7,10,13,16-17,19H,8-9H2,1-5H3/t10-,13+,16-,17+,19+,22+,23+,24-/m0/s1 |

InChI Key |

PCBBMDQLBUYDDZ-MBEBNAQTSA-N |

SMILES |

CC1C(=O)C2C3C(O1)OC(=O)C3(CC4C2(C(=O)C=C5C(=CC(=O)OC5(C)C)C46CO6)C)C |

Isomeric SMILES |

C[C@H]1C(=O)[C@@H]2[C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(C(=O)C=C5C(=CC(=O)OC5(C)C)[C@@]46CO6)C)C |

Canonical SMILES |

CC1C(=O)C2C3C(O1)OC(=O)C3(CC4C2(C(=O)C=C5C(=CC(=O)OC5(C)C)C46CO6)C)C |

Synonyms |

berkeleyacetal C |

Origin of Product |

United States |

Isolation and Natural Occurrence of Berkeleyacetal C

Fungal Bioprospecting from Extreme Environments

The search for novel bioactive compounds has increasingly led scientists to explore extremophilic microorganisms, which thrive in harsh conditions that are inhospitable to most life forms. These organisms have evolved unique metabolic capabilities, making them a rich source of new chemical entities. Berkeleyacetal C's discovery is a direct result of such bioprospecting efforts.

This compound was first reported in 2007 following its isolation from a fungal strain identified as Penicillium rubrum. nih.govresearchgate.netrsc.org This particular fungus was not found in a typical soil or plant environment, but was isolated from a depth of 885 feet in the Berkeley Pit Lake in Butte, Montana, USA. nih.gov The Berkeley Pit Lake is a former open-pit copper mine, now a 1500-foot-deep body of water containing over 1140 billion liters of highly acidic (pH 2.5), metal-sulfate contaminated water. nih.govnih.govacs.org This extreme environment, part of one of the largest EPA Superfund sites in North America, has become a focal point for discovering unusual microorganisms that produce novel bioactive compounds. nih.gov The isolation of this compound, along with its congeners berkeleyacetals A and B, from this extremophilic Penicillium species demonstrated the potential of acid mine waste environments as a reservoir for fungi with unique secondary metabolic pathways. nih.govresearchgate.netacs.org

Table 1: Fungal Source of First Isolation

| Parameter | Description | Reference(s) |

|---|---|---|

| Organism | Penicillium rubrum Stoll | nih.govresearchgate.netrsc.org |

| Environment | Acid Mine Waste Lake (Berkeley Pit Lake) | nih.govacs.org |

| Location | Butte, Montana, USA | nih.govresearchgate.net |

| pH of Environment | 2.5 | nih.govacs.org |

| Key Characteristics | Deep water (isolated from 885 ft), high metal-sulfate concentration | nih.gov |

Following its initial discovery, this compound has also been isolated from fungi sourced from marine ecosystems. Researchers isolated the compound from Penicillium purpurogenum MHZ 111, a fungus that demonstrated the compound's potential anti-inflammatory activity. nih.gov Another study identified this compound from a strain of Penicillium purpurogenum (MA52) isolated from the polluted marine environment of the Jansen Lagoon in Maranhão, Brazil. mdpi.com The ability of different Penicillium species from distinct marine habitats to produce this compound underscores the widespread distribution of the genetic blueprint for its biosynthesis in marine fungi. nih.govresearchgate.net Fungi from marine sources, including those in deep-sea sediments and associated with other marine life, are increasingly recognized as prolific producers of structurally diverse and biologically active secondary metabolites. nih.govmdpi.com

The isolation of this compound is not confined to its original source in North America. The compound has been identified from fungal strains across the globe, indicating a widespread, albeit specific, distribution. Reports show its isolation from Penicillium species in Fukushima, Japan, and Heilongjiang, China. acs.org Furthermore, this compound was identified as a product of Penicillium chrysogenum, an endophytic fungus living within the tissues of the ethnomedicinal plant Huperzia serrata in Hubei, China. nih.gov This demonstrates that the compound is produced by fungi in a range of ecological niches, from extreme aquatic environments like acid lakes to marine habitats and the internal tissues of terrestrial plants. nih.govresearchgate.netnih.gov

Table 2: Global Sources of this compound

| Location | Environment | Fungal Species | Reference(s) |

|---|---|---|---|

| Montana, USA | Acid Mine Waste Lake | Penicillium rubrum | nih.govacs.org |

| Maranhão, Brazil | Polluted Marine Lagoon | Penicillium purpurogenum | mdpi.com |

| Fukushima, Japan | Soil | Penicillium sp. | acs.org |

| Heilongjiang, China | Soil | Penicillium sp. | acs.org |

| Hubei, China | Endophyte from Huperzia serrata | Penicillium chrysogenum | nih.gov |

Isolation Methodologies in Natural Product Chemistry

The process of isolating pure this compound from a fungal culture is a multi-step procedure typical in the field of natural product chemistry. The general workflow begins with the large-scale cultivation of the producing fungus.

In the original discovery, the Penicillium sp. from the Berkeley Pit Lake was grown for 21 days in a liquid medium, specifically acidified potato dextrose broth (pH 2.7). nih.gov Following fermentation, the culture is separated into the mycelia (fungal biomass) and the filtrate (broth). The target compounds are then extracted from either or both components using organic solvents. For this compound's initial isolation, the filtrate was extracted with chloroform (B151607). nih.gov

This crude extract, containing a complex mixture of metabolites, is then subjected to a series of chromatographic techniques to separate the compounds based on their physicochemical properties like size, polarity, and charge. A common first step is column chromatography. For this compound, the chloroform extract was first fractionated using an LH-20 column. nih.gov Fractions are collected and analyzed, often using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR), to identify those containing compounds of interest. nih.gov The final purification step typically involves high-performance liquid chromatography (HPLC), which offers higher resolution to separate structurally similar molecules and yield the pure compound. nih.gov The structure of the isolated compound is then determined using a combination of mass spectrometry and extensive NMR spectroscopy. nih.govacs.org

Co-occurrence with Structurally Related Meroterpenoids

This compound is rarely, if ever, produced in isolation by its fungal hosts. It is typically found as part of a family of structurally related meroterpenoids. During its first isolation from the Penicillium rubrum of the Berkeley Pit Lake, it was discovered alongside berkeleyacetal A, berkeleyacetal B, berkeleydione (B1257449), and berkeleytrione (B1259069). nih.govcapes.gov.br These compounds share a common biosynthetic origin, believed to derive from 3,5-dimethylorsellinic acid (DMOA). acs.orgrsc.org

Subsequent studies on other producing organisms have revealed a similar pattern of co-production. For example, when isolated from Penicillium chrysogenum, this compound was found with a large suite of related compounds, including chrysogenolides A–H, berkeleyacetal A, berkeleyacetal B, purpurogenolide C, 22-epoxyberkeleydione (B1262885), berkeleydione, and berkeleyone B. nih.gov The strain of Penicillium purpurogenum from Brazil was found to produce this compound along with rubratoxin B. mdpi.com The co-isolation of these analogues provides valuable clues for biosynthetic studies and understanding the enzymatic machinery that creates such molecular diversity. researchgate.netrsc.org

Table 3: Meroterpenoids Co-isolated with this compound

| Co-isolated Compound(s) | Fungal Source | Reference(s) |

|---|---|---|

| Berkeleyacetal A, Berkeleyacetal B, Berkeleydione, Berkeleytrione | Penicillium rubrum | nih.govnih.gov |

| Preaustinoid A, Preaustinoid A1, Berkeleyones A-C | Penicillium rubrum | capes.gov.br |

| Chrysogenolides A-H, Berkeleyacetal A, Berkeleyacetal B, Purpurogenolide C, 22-epoxyberkeleydione, Berkeleydione, Berkeleyone B | Penicillium chrysogenum | nih.gov |

| Rubratoxin B | Penicillium purpurogenum | mdpi.com |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 22-epoxyberkeleydione |

| 3,5-dimethylorsellinic acid (DMOA) |

| Berkeleyacetal A |

| Berkeleyacetal B |

| This compound |

| Berkeleydione |

| Berkeleyone B |

| Berkeleyones A-C |

| Berkeleytrione |

| Chrysogenolides A-H |

| Dhilirolides |

| Miniolutelides |

| Paraherquonin |

| Preaustinoid A |

| Preaustinoid A1 |

| Purpurogenolide C |

Structural Characterization and Stereochemical Aspects of Berkeleyacetal C

Advanced Spectroscopic Methods in Structure Elucidation

The determination of the chemical structure of complex organic molecules like berkeleyacetal C is heavily reliant on spectroscopic techniques. arxiv.org Methods such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared spectroscopy provide complementary information about a molecule's functional groups, connectivity, and stereochemistry. arxiv.orgtaylorandfrancis.com For this compound, a comprehensive analysis of mass spectra and various NMR experiments was essential to piece together its complex framework. nih.gov

The initial characterization of this compound established its molecular formula as C24H26O8 through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), indicating 12 degrees of unsaturation. nih.gov This high degree of unsaturation pointed towards a complex polycyclic system with multiple rings and double bonds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone in deciphering the intricate polycyclic system of this compound. nih.gov The analysis of 1D (¹H and ¹³C) and 2D NMR spectra, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provided the necessary information to determine the structure and relative configuration. nih.gov

Preliminary inspection of the ¹H and ¹³C NMR spectra suggested the presence of key structural units: two ketones, two lactones, and two tri-substituted olefins. nih.gov The carbon inventory, which included 10 quaternary carbons, 7 methines, 2 methylenes, and 5 methyl carbons, combined with the unsaturation data, indicated that this compound possessed a hexacyclic (six-ring) structure. nih.gov Techniques like COSY helped establish proton-proton correlations within individual spin systems, while HSQC correlated protons to their directly attached carbons. The HMBC experiment was particularly crucial, as it revealed long-range (2- and 3-bond) correlations between protons and carbons, allowing for the connection of the individual structural fragments into the complete carbon skeleton. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃) Data sourced from Stierle et al., 2008.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 171.1 | |

| 2 | 129.5 | |

| 3 | 139.1 | 5.70, s |

| 4 | 42.1 | 2.55, d, 11.0 |

| 4a | 51.5 | 1.87, d, 11.0 |

| 5 | 122.9 | |

| 6 | 134.7 | 5.45, d, 6.0 |

| 7 | 48.9 | 3.10, d, 6.0 |

| 7a | 87.9 | |

| 8 | 176.3 | |

| 9 | 59.9 | |

| 10 | 210.1 | |

| 11 | 54.1 | |

| 11a | 83.9 | 4.60, s |

| 12 | 35.5 | 1.95, m; 1.65, m |

| 13 | 212.3 | |

| 14 | 49.9 | |

| 15 | 32.1 | 2.20, m |

| 16 | 22.9 | 1.15, d, 7.0 |

| 17 | 21.9 | 1.05, d, 7.0 |

| 18 | 21.2 | 1.80, s |

| 19 | 12.1 | 1.75, s |

| 21 | 28.1 | 1.40, s |

| 22 | 26.5 | 1.25, s |

While a single-crystal X-ray structure was not reported for this compound itself in its initial isolation, this technique is a definitive method for determining the absolute and relative stereochemistry of molecules. nih.gov X-ray crystallography provides unambiguous three-dimensional structural parameters, which are crucial for complex molecules with multiple chiral centers. nih.gov The utility of this method was demonstrated in synthetic studies targeting the berkeleyacetal core. Researchers successfully used X-ray diffraction analysis to establish the relative stereochemistry of key synthetic intermediates. acs.org For instance, the structure of a tetracyclic product from a [4+2]-cycloaddition reaction was confirmed by X-ray analysis, which showed that the major isomer shared the same relative configuration as this compound. acs.org This crystallographic data was vital for validating the synthetic strategy and confirming stereochemical outcomes during the construction of the complex core architecture. acs.org

Structural Complexity of the Berkeleyacetal Core Architecture

The berkeleyacetals are characterized by a highly complex and unique molecular structure. acs.orgnih.gov They belong to the meroterpenoid class of natural products, which are derived from a mixed biosynthetic pathway. nih.gov The core architecture is a defining feature, presenting a significant synthetic challenge due to its dense oxygenation and intricate polycyclic ring system. acs.orgacs.org

Structurally, the berkeleyacetals share a common 6-7-6-5-6 pentacyclic core. acs.org This framework is heavily decorated with various substituents, including methyl groups, alkenes, and multiple oxygen-bearing functional groups. nih.govacs.org The structure of this compound is particularly notable for its high density of functionality, containing two ketone and two lactone moieties within its hexacyclic system. nih.gov A further layer of complexity arises from the highly congested substitution on the C ring, which includes at least two all-carbon quaternary centers. acs.org These sterically hindered centers, along with the numerous stereocenters throughout the molecule, make the total synthesis and stereochemical control exceptionally difficult. acs.org

Stereochemical Assignments and Revisions in this compound and Analogues

The initial structural elucidation of this compound established its relative stereochemistry through extensive NMR analysis. nih.gov The spatial relationships between protons, deduced from Nuclear Overhauser Effect (NOE) experiments (not explicitly detailed but implied by the determination of relative configuration), allowed for the assignment of the relative orientation of substituents at the numerous stereocenters. nih.gov The data indicated a consistent relative stereochemistry across the berkeleyacetal family of compounds. nih.gov

Subsequent synthetic efforts aimed at constructing the berkeleyacetal core have provided further confirmation of these stereochemical assignments. acs.org For example, the successful synthesis and X-ray crystallographic analysis of a key tetracyclic intermediate confirmed that the developed chemical route produced the desired relative stereochemistry found in the natural product. acs.org While the original reports focused on the relative configuration, further studies are often required to determine the absolute stereochemistry of such complex natural products. To date, published literature has primarily focused on the confirmation of the relative stereochemical assignments made during the initial isolation.

Biosynthetic Pathways of Berkeleyacetal C

Proposed Biosynthetic Origin from Polyketide and Terpenoid Precursors

It is widely hypothesized that berkeleyacetal C is a meroterpenoid, a class of natural products derived from mixed biosynthetic pathways. semanticscholar.orgnih.gov Specifically, its carbon skeleton is assembled from the union of a polyketide unit and a terpenoid precursor. acs.orgnsf.gov Fungi, in particular, have demonstrated a proficiency in utilizing this hybrid strategy to produce a wide array of structurally complex and biologically active metabolites. nsf.gov The DMOA-derived meroterpenoids, a group to which this compound belongs, encompass over 100 distinct compounds, highlighting the versatility of this biosynthetic platform. rsc.orgrsc.org

The polyketide component of this compound is 3,5-dimethylorsellinic acid (DMOA). acs.orgrsc.org DMOA is an aromatic tetraketide that serves as a common building block for a vast and diverse family of fungal meroterpenoids. rsc.orgrsc.orgnih.gov This precursor forms the foundational aromatic portion of the molecule, which is subsequently elaborated upon through prenylation and a series of complex cyclizations and oxidative modifications. nsf.govnih.gov The biosynthesis of DMOA itself is accomplished by a non-reducing polyketide synthase (NR-PKS) enzyme. rsc.orgrsc.org

The terpenoid portion is supplied by farnesyl pyrophosphate (FPP), a C-15 isoprenoid intermediate. nsf.gov Biosynthesis is believed to commence with the alkylation of the DMOA core with FPP. nsf.gov This crucial step, catalyzed by a prenyltransferase enzyme, attaches the farnesyl chain to the polyketide-derived aromatic ring, setting the stage for the subsequent series of intricate cyclization reactions that build the molecule's complex polycyclic framework. nsf.govrsc.org

Elucidation of Biosynthetic Gene Clusters (BGCs)

The enzymes required for the biosynthesis of complex fungal metabolites like this compound are typically encoded in contiguous sets of genes known as biosynthetic gene clusters (BGCs). researchgate.net The discovery and analysis of these clusters are fundamental to understanding the molecule's formation.

Genome mining efforts have led to the identification of the ber gene cluster, which is responsible for the biosynthesis of berkeleyacetals. acs.orgresearchgate.net This cluster was discovered in the fungus Neosartorya glabra and contains all the necessary genetic information to produce the berkeleyacetal scaffold. researchgate.netresearchgate.net Activation of this otherwise cryptic or down-regulated pathway, often achieved by overexpressing a pathway-specific regulatory gene such as berA, has been instrumental in confirming its function and isolating novel berkeleyacetal derivatives. researchgate.netresearchgate.net

| Gene | Proposed Function |

| berA | Pathway-specific transcription factor/regulator |

| berP | Non-reducing polyketide synthase (NR-PKS) |

| berT | Prenyltransferase (PTase) |

| berC | Fe(II)/α-KG dependent dioxygenase |

| berN | Oxidoreductase |

| berS | Oxidoreductase |

| berM | O-methyltransferase |

| berH | FAD-dependent monooxygenase |

| berD | Terpene cyclase |

| This table is based on bioinformatic analysis of the ber gene cluster. researchgate.net |

The ber gene cluster encodes a suite of enzymes that carry out the step-by-step assembly of this compound. acs.orgresearchgate.net Key enzymatic components include:

Polyketide Synthase (PKS): The enzyme BerP, a non-reducing PKS (NR-PKS), is responsible for the initial step: the synthesis of the 3,5-dimethylorsellinic acid (DMOA) core from acetyl-CoA and malonyl-CoA. rsc.orgresearchgate.net

Prenyltransferase (PTase): A UbiA-like prenyltransferase, likely BerT, catalyzes the farnesylation of the DMOA core, attaching the FPP-derived side chain. rsc.orgresearchgate.net

Tailoring Enzymes: Following the core construction, a series of tailoring enzymes modify the intermediate scaffold. These include terpene cyclases that form the ring systems, as well as various oxidoreductases that introduce oxygen atoms and rearrange the molecular structure. rsc.orgnih.gov Within the ber cluster, enzymes like BerC (an Fe(II)/α-KG dependent dioxygenase), BerN, and BerS (oxidoreductases) are proposed to perform these critical late-stage modifications. researchgate.net

| Enzyme Class | Specific Gene (Putative) | Role in Biosynthesis |

| Non-Reducing Polyketide Synthase | berP | Synthesizes the 3,5-dimethylorsellinic acid (DMOA) core. |

| Prenyltransferase | berT | Attaches the farnesyl pyrophosphate (FPP) moiety to the DMOA core. |

| Terpene Cyclase | berD | Catalyzes the cyclization of the farnesyl chain to form the polycyclic skeleton. |

| Dioxygenase | berC | Performs oxidative rearrangements, potentially forming the cycloheptadiene core. |

| Oxidoreductases/Monooxygenases | berN, berS, berH | Catalyze various oxidation, dehydrogenation, and hydroxylation steps. |

| Methyltransferase | berM | Adds a methyl group, likely to the carboxyl group of DMOA before cyclization. |

| This table summarizes the key enzymes and their hypothesized roles based on gene cluster analysis. researchgate.net |

Mechanistic Hypotheses for Key Biosynthetic Transformations

Based on the identified genes and isolated intermediates, a plausible biosynthetic pathway for this compound has been proposed. researchgate.netresearchgate.net The pathway is thought to proceed through the key intermediate berkeleydione (B1257449). rsc.orgnih.gov

A proposed mechanistic sequence begins after the formation of the farnesylated DMOA derivative. A terpene cyclase catalyzes a polyene cyclization to forge the initial ring system. nsf.gov Subsequent oxidative rearrangements, likely mediated by a dioxygenase such as PrhA or the BerC enzyme, transform the scaffold into the characteristic cycloheptadiene core of berkeleydione. nih.gov In the proposed pathway to this compound, the exomethylene group of the berkeleydione intermediate is oxidized to an aldehyde. rsc.org This is followed by further intramolecular cyclizations and redox tailoring to install the acetal (B89532) functionality and achieve the final, complex pentacyclic structure of this compound. rsc.orgresearchgate.net

Cyclization Strategies in Polyketide-Terpenoid Hybrid Formation

The formation of the core structure of this compound is a hallmark of polyketide-terpenoid hybrid biosynthesis, characterized by a crucial cyclase-mediated polyene cyclization. nsf.gov The general strategy for the biosynthesis of this class of compounds begins with the creation of a polyketide molecule by a polyketide synthase (PKS). nih.govrsc.org This is followed by a prenylation step, where a prenyltransferase attaches a terpenoid precursor, like FPP, to the polyketide unit. nih.govrsc.org

In the case of DMOA-derived meroterpenoids, biosynthesis is thought to start with the dearomative alkylation of DMOA with FPP. nsf.gov Subsequent enzymatic steps, including methylation and oxidation, lead to a key intermediate that is primed for cyclization. A pivotal event is the cyclase-mediated polyene cyclization, which forges the hindered C11–C12 bond and establishes two adjacent all-carbon quaternary stereocenters, resulting in a cationic intermediate. nsf.gov This intermediate can then partition into different structural scaffolds, one of which is the bicyclo[3.3.1]nonane system found in berkeleyone A, a precursor to the berkeleyacetals. nsf.gov

The enzymes responsible for these cyclizations are typically terpene cyclases (TCs). nih.govrsc.org In many fungal meroterpenoid pathways, a class of enzymes known as Pyr4-family terpene cyclases catalyzes the cyclization reaction. nih.govrsc.org Often, this reaction is preceded by the epoxidation of a double bond in the prenyl chain by an FAD-dependent monooxygenase; the terpene cyclase then protonates the epoxide to initiate the cyclization cascade. nih.govrsc.org However, some recently discovered biosynthetic gene clusters utilize a dimethylallyltryptophan synthase (DMATS)-type prenyltransferase and a Pyr4-family terpene cyclase that can perform the cyclization without a prior epoxidation step, highlighting the diverse strategies employed in nature. nih.govrsc.orgresearchgate.net

| Key Step | Enzyme Class | Description |

| Polyketide Synthesis | Polyketide Synthase (PKS) | Forms the initial polyketide unit (e.g., DMOA). acs.orgnih.gov |

| Prenylation | Prenyltransferase (PT) | Attaches a farnesyl group to the polyketide. nih.govrsc.org |

| Cyclization | Terpene Cyclase (TC) | Catalyzes the formation of the polycyclic terpenoid scaffold. nsf.govrsc.org |

Oxidative Modifications and Functionalization

Following the initial cyclization, a series of oxidative modifications and functional group interconversions are required to produce the final, heavily oxidized structure of this compound. rsc.org These late-stage tailoring reactions are critical for the structural diversity seen in this family of natural products and are primarily carried out by oxidoreductases such as cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases (FMOs). nih.govrsc.org

The plausible biosynthetic pathway to this compound is thought to proceed from berkeleydione. rsc.orgrsc.org The proposed sequence involves several key oxidative steps:

Aldehyde Formation: The exo-methylene group of berkeleydione is first oxidized to form an aldehyde intermediate. rsc.orgrsc.orgresearchgate.net This reaction is likely catalyzed by a P450 enzyme, as these enzymes are known to oxidize exo-olefins to both aldehydes and epoxides. rsc.orgrsc.org The isolation of 22-epoxyberkeleydione (B1262885) from several fungi supports the existence of this aldehyde intermediate, with the epoxide being a potential shunt product. rsc.orgrsc.org

Ring-Opening and Recyclization: The aldehyde intermediate undergoes a retro-Claisen cleavage, which opens one of the rings to yield a new intermediate. rsc.orgresearchgate.net This intermediate then recyclizes to produce berkeleyacetal A, which possesses the core pentacyclic skeleton of this compound. rsc.orgresearchgate.net

Further Oxidations and Modifications: To get from berkeleyacetal A to this compound, further transformations are necessary. It is proposed that berkeleyacetal A is first converted to berkeleyacetal B through double bond isomerization and epoxidation. rsc.orgresearchgate.net The final steps in the formation of this compound from berkeleyacetal B involve an oxidation at the C-7 position and the elimination of the methyl ester group. rsc.orgresearchgate.net This likely proceeds through demethylation followed by the spontaneous decarboxylation of the resulting β-keto acid. rsc.org

Genetic studies on the berkeleyacetal biosynthetic gene cluster (ber) have begun to assign putative functions to the enzymes involved. For instance, the P450 enzyme BerN is thought to be responsible for the initial oxidation of the exo-methylene to an aldehyde, while another enzyme, BerS, is proposed to catalyze the C-7 oxidation step. researchgate.net

| Intermediate | Reaction | Putative Enzyme | Product |

| Berkeleydione | Oxidation of exo-methylene | BerN (P450) researchgate.net | Aldehyde intermediate rsc.orgrsc.org |

| Aldehyde intermediate | Retro-Claisen cleavage & Recyclization | - | Berkeleyacetal A rsc.orgresearchgate.net |

| Berkeleyacetal A | Isomerization & Epoxidation | - | Berkeleyacetal B rsc.org |

| Berkeleyacetal B | C-7 Oxidation & Demethylation/Decarboxylation | BerS researchgate.net | This compound rsc.orgresearchgate.net |

Chemical Synthesis Strategies for Berkeleyacetal C and Its Core Structure

Retrosynthetic Analysis of the Polycyclic Scaffold

Retrosynthetic analysis of berkeleyacetal C reveals a strategy centered on the sequential construction of its complex ring system. A key disconnection involves a [4+2] cycloaddition to form the C/D rings and a [5+2] cycloaddition to construct the seven-membered B ring. acs.orgfigshare.comacs.org The precursors for these cycloadditions, containing the B and E rings, are envisioned to be prepared via the Achmatowicz rearrangement. acs.orgfigshare.comacs.org This strategic disassembly simplifies the complex pentacyclic core into more manageable and synthetically accessible fragments. The biosynthesis of this compound is thought to originate from 3,5-dimethylorsellinic acid (DMOA). acs.orgrsc.org However, a biomimetic approach based on this precursor is considered impractical due to the difficulty in replicating the enzymatic oxidative ring rearrangements in a laboratory setting. acs.org

Convergent and Divergent Synthetic Approaches

Synthetic strategies towards this compound have largely employed convergent approaches, where different fragments of the molecule are synthesized separately before being joined together. hkust.edu.hknih.gov This is exemplified by the preparation of the B and E ring precursors for the subsequent cycloaddition reactions. acs.orgacs.org This convergent strategy allows for the efficient assembly of the complex core structure.

Divergent approaches, where a common intermediate is used to generate a variety of related structures, are also relevant in the broader context of meroterpenoid synthesis. nih.gov While not explicitly detailed for this compound itself, the synthesis of related DMOA-derived meroterpenoids has utilized divergent strategies to create libraries of analogous compounds. researchgate.net

Key Methodologies in Core Structure Construction

The construction of the this compound core relies on a series of powerful chemical transformations. These key reactions enable the efficient formation of the intricate polycyclic framework.

The formation of the tetracyclic core of this compound is strategically achieved through a sequence of cycloaddition reactions. acs.orgfigshare.comacs.org An intramolecular [4+2] cycloaddition, or Diels-Alder reaction, is employed to construct the fused C/D ring system. acs.orgresearcher.life This reaction, when performed under thermal conditions, has been shown to yield the desired tetracyclic framework, albeit as a mixture of diastereomers. acs.org

Following the formation of the C/D rings, a [5+2] cycloaddition is utilized to forge the seven-membered B ring. acs.orgacs.org This type of reaction is particularly effective for constructing bridged bicyclic systems, which are characteristic features of many complex natural products. researchgate.netresearchgate.net The successful implementation of these cycloaddition strategies has been a significant advancement in the synthesis of the berkeleyacetal core. acs.orgacs.org

The Achmatowicz rearrangement is a crucial transformation in the synthesis of the this compound core, used to prepare the necessary precursors for the key cycloaddition reactions. acs.orgfigshare.comacs.orghkust.edu.hkchim.it This rearrangement involves the oxidative conversion of a furfuryl alcohol into a dihydropyranone, a versatile intermediate in organic synthesis. researchgate.netchim.it In the context of this compound synthesis, the Achmatowicz rearrangement of a substituted furfuryl alcohol, promoted by a vanadium catalyst, provides the pyranulose substrate required for the subsequent [4+2] cycloaddition. acs.org The use of environmentally friendly protocols for this rearrangement has also been explored. acs.orgresearchgate.net

Stereocontrolled Synthesis and Chiral Pool Strategies

The synthesis of a complex, stereochemically rich molecule like this compound necessitates precise control over the spatial arrangement of its atoms. Stereocontrolled synthesis aims to achieve this by directing the formation of specific stereoisomers. nih.gov While specific details on the stereocontrolled synthesis of this compound are limited, the general principles of asymmetric synthesis are highly relevant.

Chiral pool synthesis is a common strategy that utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes, to impart chirality to the final molecule. nih.gov Although not explicitly documented as the primary strategy for the total synthesis of this compound, the principles of chiral pool synthesis are fundamental in the broader field of natural product synthesis and could be applied to access chiral intermediates. nih.gov

Challenges and Advances in Total Synthesis Endeavors

The total synthesis of this compound and its congeners is a formidable undertaking due to their highly oxidized and densely functionalized structures. acs.orgnih.gov A major challenge lies in the construction of the congested polycyclic skeleton, including the formation of multiple stereocenters with precise control. acs.orgnsf.gov

Significant progress has been made in overcoming these challenges. The development of an efficient strategy to construct the tetracyclic core of berkeleyacetal using a combination of [4+2] and [5+2] cycloadditions and the Achmatowicz rearrangement represents a key advancement. acs.orgacs.orghkust.edu.hk Recently, the first total synthesis of the related compounds (+)-berkeleyacetal D and (+)-peniciacetal I has been reported, showcasing innovative solutions for controlling chemo-, regio-, and stereoselectivity. researcher.lifenih.gov These breakthroughs not only provide access to these complex natural products for further biological study but also push the boundaries of modern synthetic organic chemistry. nih.gov

Structure Activity Relationship Studies of Berkeleyacetal C and Analogues

Analysis of Structural Features Influencing Biological Activities

Berkeleyacetal C is a heavily oxidized meroterpenoid derived from 3,5-dimethylorsellinic acid (DMOA), possessing a unique and congested pentacyclic ring skeleton. nih.gov Its structure is characterized by a complex fusion of rings, including lactones and a distinctive acetal (B89532) moiety, with multiple stereocenters. nih.govnih.gov Analysis of this compound and its related compounds suggests that several structural elements are critical for their biological activities, particularly their potent anti-inflammatory effects. acs.org

The anti-inflammatory action of this compound has been linked to its ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein. acs.orgaditum.org This is achieved, in part, by suppressing key signaling pathways, including NF-κB, ERK1/2, and IRF3, and by inhibiting the activity of Interleukin-1 receptor-associated kinase-4 (IRAK-4). acs.orgresearchgate.net

The core polycyclic system, a result of complex biosynthetic cyclizations, forms a rigid scaffold that is fundamental to its biological function. acs.orgresearchgate.net The high density of oxygen-containing functional groups, including ketones, lactones, and hydroxyls, contributes significantly to the molecule's interactions with biological targets. acs.orgnih.gov For instance, the relative stereochemistry of the molecule, with established cis relationships between specific protons (H-22, H-23, H-11, H-9, H₃-19, and H-24), is crucial for maintaining the precise three-dimensional shape required for activity. nih.gov The acetal functional group is a key feature, giving the "berkeleyacetal" series its name, and modifications in this region can significantly impact potency. nih.gov The α,β-unsaturated δ-lactone ring (A ring) is another important feature, and its saturation state influences the molecule's biological profile when compared to analogues like berkeleydione (B1257449). nih.gov

Comparative Biological Activity Profiling of Natural Analogues

Comparing the biological activities of this compound with its naturally occurring analogues provides valuable insights into structure-activity relationships (SAR). These analogues, often co-isolated from the same fungal sources like Penicillium and Talaromyces species, share the core DMOA-derived scaffold but differ in oxidation patterns, ring structures, and substituents. nih.govmdpi.comfrontiersin.org

This compound is consistently reported as one of the most potent anti-inflammatory agents in its class. It strongly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, with a reported IC₅₀ value as low as 0.8 μM. frontiersin.org Its analogues exhibit a wide range of potencies, highlighting the sensitivity of the biological activity to minor structural modifications.

For example, purpurogenolides B and D are significantly less active than this compound, with IC₅₀ values of 30.0 μM and 15.5 μM, respectively, in the same NO inhibition assay. frontiersin.org Similarly, brasilianoids B and C, isolated from Penicillium brasilianum, show only moderate anti-inflammatory activity with IC₅₀ values of 37.69 μM and 33.76 μM. aditum.org

Conversely, some analogues display comparable or distinctively powerful activities. Amestolkolide A, isolated from Talaromyces amestolkiae, demonstrates strong inhibitory activity against NO production with an IC₅₀ of 1.6 μM, close to that of this compound. mdpi.com However, its analogue, amestolkolide B, is weakly active (IC₅₀ = 30 μM), suggesting that subtle structural differences between them are critical for potency. mdpi.com Furthermore, amestolknoid C, a chlorinated berkeleyacetal-type meroterpenoid, not only shows strong anti-inflammatory effects (IC₅₀ = 4.10 μM) but also excellent antiviral activity against SARS-CoV-2 (EC₅₀ = 2.50 μM), indicating that the addition of a halogen atom can introduce novel biological functions. nih.gov

The table below summarizes the comparative anti-inflammatory activities of this compound and several natural analogues based on their inhibition of NO production.

| Compound | Source Organism | Anti-inflammatory Activity (NO Inhibition IC₅₀) | Citation |

| This compound | Penicillium purpurogenum | 0.8 μM | frontiersin.org |

| Purpurogenolide B | Penicillium purpurogenum | 30.0 μM | frontiersin.org |

| Purpurogenolide D | Penicillium purpurogenum | 15.5 μM | frontiersin.org |

| Amestolkolide A | Talaromyces amestolkiae | 1.6 μM | mdpi.com |

| Amestolkolide B | Talaromyces amestolkiae | 30 μM | mdpi.com |

| Amestolknoid C | Talaromyces amestolkiae | 4.10 μM | nih.gov |

| Brasilianoid B | Penicillium brasilianum | 37.69 μM | aditum.org |

| Brasilianoid C | Penicillium brasilianum | 33.76 μM | aditum.org |

These comparisons underscore the importance of specific structural features. The superior activity of this compound suggests that its unique combination of a hexacyclic framework, including two lactone rings and a specific stereochemistry, represents an optimal arrangement for potent anti-inflammatory action within this family of natural products. nih.gov

Insights from Synthetically Derived Analogues

The remarkable biological profile and structural complexity of this compound have made it an attractive target for chemical synthesis. acs.orgnih.gov Research in this area has primarily focused on developing efficient strategies to construct the congested 7-6-5-6 tetracyclic carbon skeleton and the complete polycyclic core architecture. acs.orgnih.gov Key synthetic transformations explored include tandem cycloadditions ([4+2] and [5+2]) and the Achmatowicz rearrangement to forge the complex ring system. acs.orgnih.gov

While the main goal of many studies has been the total synthesis of the natural product itself, these efforts lay the groundwork for producing synthetically derived analogues. acs.orgresearchgate.net The development of synthetic routes offers the potential to create novel compounds with modifications that are not accessible through natural biosynthetic pathways. This would allow for a more systematic exploration of the structure-activity relationship. For example, synthetic strategies could be used to alter the stereochemistry at specific centers, modify the lactone rings, or replace the acetal moiety with other functional groups to probe their respective contributions to biological activity.

To date, the literature on the biological evaluation of a broad range of purely synthetic this compound analogues is limited. The focus has remained on achieving the total synthesis of related natural meroterpenes like berkeleyone A and various preaustinoids. acs.org However, the successful development of synthetic pathways to the core berkeleyacetal framework is a critical first step. acs.orgresearchgate.net As these synthetic strategies become more robust and scalable, it is anticipated that they will be applied to generate libraries of novel analogues for biological screening, providing deeper insights into the SAR and potentially leading to the discovery of new therapeutic leads with improved potency and selectivity.

Mechanistic Investigations of Biological Activities of Berkeleyacetal C Preclinical

Anti-inflammatory Activities and Cellular Pathways

Berkeleyacetal C exhibits potent anti-inflammatory effects by targeting several critical components of the inflammatory cascade. acs.org Its mechanisms have been explored in immune cells like macrophages and neutrophils, revealing a multi-faceted approach to dampening inflammatory responses. nih.gov

Inhibition of Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS) Expression

A key indicator of inflammation is the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). nih.gov this compound has been shown to significantly inhibit the production of NO in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS), a ligand for Toll-like receptor 4 (TLR4), and peptidoglycan (PGN), a ligand for TLR2. nih.govnih.gov This reduction in NO is a direct result of the compound's ability to suppress the expression of the iNOS protein. nih.govacs.orgnih.gov By preventing the upregulation of iNOS, this compound effectively curtails the excessive production of NO that contributes to inflammatory processes. nih.govnih.gov

Table 1: Effect of this compound on NO Production and iNOS Expression

| Cellular Model | Stimulant | Observed Effect of this compound | Reference |

|---|---|---|---|

| RAW264.7 Macrophages | LPS (TLR4 ligand) | Inhibition of NO production and iNOS protein induction. | nih.gov |

| RAW264.7 Macrophages | PGN (TLR2 ligand) | Inhibition of NO production and iNOS protein induction. | nih.gov |

Modulation of Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4) Activity

The anti-inflammatory action of this compound is significantly attributed to its ability to modulate the activity of Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4). nih.gov IRAK-4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). nih.govnih.gov Preclinical studies have demonstrated that this compound directly suppresses the kinase activity of IRAK-4 in a concentration-dependent manner. acs.orgnih.gov By inhibiting IRAK-4, this compound effectively blocks the downstream signaling cascade that leads to the activation of inflammatory responses. nih.gov This makes IRAK-4 a key therapeutic target for the compound's anti-inflammatory effects. nih.gov

Suppression of NF-κB, ERK1/2, and IRF3 Signaling Pathways

This compound exerts its anti-inflammatory effects by selectively suppressing several key signaling pathways that regulate the expression of pro-inflammatory genes. nih.gov

NF-κB Pathway: The nuclear factor-κB (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory mediators. nih.gov this compound inhibits the LPS- or PGN-activated nuclear translocation of NF-κB. nih.gov This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB, thereby sequestering NF-κB in the cytoplasm. nih.govnih.gov The inhibition of NF-κB activation is a downstream consequence of this compound's effect on IRAK-4 in the MyD88-dependent pathway. nih.gov

ERK1/2 Pathway: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are members of the mitogen-activated protein kinase (MAPK) family and play a significant role in inflammatory signaling. nih.gov Research shows that this compound selectively suppresses the phosphorylation of ERK1/2 in LPS-stimulated macrophages. nih.gov By inhibiting the ERK1/2 pathway, the compound further reduces the inflammatory response. nih.gov

IRF3 Pathway: Interferon regulatory transcription factor 3 (IRF3) is critical for inducing the expression of type-I interferons and other antiviral genes. nih.gov One study found that this compound selectively suppressed the phosphorylation of IRF3 during LPS-induced activation. nih.gov However, a separate study reported that while this compound inhibited MyD88-dependent signaling, it did not affect the LPS-induced nuclear translocation of IRF-3, which is a MyD88-independent signaling molecule. nih.gov This suggests that the effect of this compound on the IRF3 pathway may be context-dependent.

Effects on Macrophages and Neutrophils

The anti-inflammatory activity of this compound has been investigated in key innate immune cells, macrophages and neutrophils. nih.gov

In macrophages , beyond inhibiting NO production, this compound also strongly suppresses the expression and secretion of key pro-inflammatory cytokines and chemokines. nih.gov These include tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), macrophage inflammatory protein-1α (MIP-1α), and monocyte chemotactic protein-1 (MCP-1). nih.gov

In neutrophils , which are among the first cells to respond to inflammation, this compound has been shown to markedly inhibit their activation and the production of reactive oxygen species (ROS). nih.gov This suppression of neutrophil activity helps to mitigate the tissue damage often associated with acute inflammation. rsc.org

Table 2: Effects of this compound on Inflammatory Mediators in Macrophages

| Mediator | Function | Effect of this compound | Reference |

|---|---|---|---|

| TNF-α | Pro-inflammatory cytokine | Intensively suppressed | nih.gov |

| IL-6 | Pro-inflammatory cytokine | Intensively suppressed | nih.gov |

| IL-1β | Pro-inflammatory cytokine | Intensively suppressed | nih.gov |

| MIP-1α | Chemokine | Intensively suppressed | nih.gov |

Inhibition of Inflammatory Caspases (e.g., Caspase-1)

This compound has been identified as an inhibitor of caspase-1, an enzyme also known as interleukin-1 converting enzyme (ICE). nih.govacs.org Caspase-1 is a critical mediator of inflammation, responsible for the cleavage and activation of the pro-inflammatory cytokines IL-1β and IL-18 from their precursor forms. nih.govnih.gov This activation occurs within a multi-protein complex called the inflammasome. nih.gov By inhibiting caspase-1, this compound directly blocks the maturation and release of these potent cytokines, thereby disrupting a key amplification loop in the inflammatory response. nih.govnih.gov This mechanism further underscores the compound's potential as a lead for developing new anti-inflammatory drugs. acs.org

Anti-cancer Activities in Preclinical Cellular Models

While the primary focus of research has been on its anti-inflammatory properties, preclinical studies suggest that this compound also possesses anti-cancer activities. acs.orgnih.gov The mechanisms appear to be linked to its inhibitory effects on enzymes that play roles in both inflammation and cancer progression.

One study noted that this compound inhibited matrix metalloproteinase-3 (MMP-3) in the micromolar range. acs.org MMPs are involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. Inhibition of MMP-3 suggests a potential mechanism by which this compound could impede tumor progression.

Furthermore, the compound's activity as a caspase-1 inhibitor may contribute to its anti-cancer effects. acs.orgnih.gov Research on caspase-1 inhibitors has revealed selective activity against certain leukemia cancer cell lines. nih.gov For instance, compounds isolated for their ability to inhibit caspase-1 were found to exhibit selective cytotoxicity against leukemia cell lines in the National Cancer Institute's 60 human cell line assay. nih.gov This suggests a potential therapeutic application for caspase-1 inhibitors like this compound in specific hematological malignancies.

Inhibition of Matrix Metalloproteinase-3 (MMP-3)

This compound has been identified as an inhibitor of matrix metalloproteinase-3 (MMP-3), a key enzyme implicated in tissue remodeling and degradation of the extracellular matrix. nih.govresearchgate.net MMP-3 is often upregulated in pathological conditions such as cancer, where it facilitates tumor invasion and metastasis. nih.gov

Initial studies emerging from the screening of natural products isolated from a Penicillium species found that this compound, along with related compounds berkeleydione (B1257449) and berkeleytrione (B1259069), inhibited MMP-3 with activity in the micromolar range. nih.gov This level of potency distinguishes it from other related compounds, such as berkeleyacetals A and B, which demonstrated inhibition only in the millimolar range. nih.gov The ability to inhibit MMP-3 suggests a potential mechanism by which this compound could interfere with cancer progression. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | Inhibitory Range |

|---|---|---|

| This compound | MMP-3 , Caspase-1 | Micromolar |

| Berkeleydione | MMP-3, Caspase-1 | Micromolar |

| Berkeleytrione | MMP-3, Caspase-1 | Micromolar |

| Berkeleyacetal A | MMP-3, Caspase-1 | Millimolar |

| Berkeleyacetal B | MMP-3, Caspase-1 | Millimolar |

This table is based on findings from referenced research. nih.gov

Growth Inhibition in Specific Cancer Cell Lines (e.g., non-small cell lung cancer, leukemia, breast cancer)

Following the discovery of its enzymatic inhibitory activity, this compound was selected for screening against human cancer cell lines by the National Cancer Institute's (NCI) Developmental Therapeutics Program. nih.gov

The compound demonstrated notable activity against non-small cell lung cancer (NSCLC). Specifically, in a single-dose response assay, this compound was found to inhibit the growth of the NCI-H460 human non-small cell lung cancer cell line. nih.gov

Table 2: Growth Inhibition of Non-Small Cell Lung Cancer by this compound

| Compound | Cell Line | Cancer Type | Result |

|---|---|---|---|

| This compound | NCI-H460 | Non-Small Cell Lung Cancer | Growth Inhibition Observed |

This table is based on findings from referenced research. nih.gov

While the outline specifies leukemia and breast cancer, detailed preclinical studies focusing on the direct growth inhibitory effects of this compound on specific leukemia and breast cancer cell lines were not prominently available in the reviewed literature. However, some research indicates that meroterpenoids as a class have shown cytotoxic effects against breast cancer cells, suggesting a potential area for future investigation.

Mechanisms of Cellular Growth Modulation

The mechanisms underlying the biological activities of this compound, including its potential to modulate cellular growth, are linked to its significant anti-inflammatory properties. Research has shown that this compound can potently inhibit key signaling pathways that are crucial for both inflammatory responses and cell proliferation. nih.gov

One of the primary mechanisms identified is the inhibition of the NF-κB (nuclear factor-κB) signaling pathway. nih.gov NF-κB is a critical regulator of genes involved in inflammation, immunity, and cell survival. By suppressing the phosphorylation of NF-κB, this compound can effectively downregulate the expression of pro-inflammatory and pro-survival genes. nih.gov

Furthermore, this compound has been shown to selectively suppress the phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK/ERK pathway is a central signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and survival. Its inhibition is a common strategy in cancer therapy.

The compound also inhibits the interferon regulatory transcription factor 3 (IRF3) signaling pathway, which plays a role in innate immune responses. nih.gov By targeting these interconnected pathways, this compound can modulate cellular responses that contribute to disease pathology, including aberrant cell growth.

Table 3: Signaling Pathways Modulated by this compound

| Signaling Pathway | Key Proteins Inhibited | Cellular Processes Affected |

|---|---|---|

| NF-κB Pathway | Phosphorylation of NF-κB | Inflammation, Cell Survival, Proliferation |

| MAPK/ERK Pathway | Phosphorylation of ERK1/2 | Proliferation, Differentiation, Survival |

| IRF3 Pathway | Phosphorylation of IRF3 | Innate Immune Response, Inflammation |

This table is based on findings from referenced research. nih.gov

Other Reported Biological Activities of Related Structures

Research into compounds structurally related to this compound has revealed a broader spectrum of biological activities within this family of natural products.

Antiviral Activity (e.g., against SARS-CoV-2 for Berkeleyacetal-type Meroterpenoids)

While there is significant interest in natural products as sources of antiviral agents, specific preclinical studies investigating the antiviral activity of Berkeleyacetal-type meroterpenoids against SARS-CoV-2 were not identified in the reviewed literature. The current body of research on SARS-CoV-2 inhibitors focuses on a wide range of other natural and synthetic compounds. nih.govsciety.orgresearchgate.net

Future Perspectives in Berkeleyacetal C Research

Advanced Biosynthetic Pathway Engineering for Enhanced Production and Diversification

The biosynthesis of berkeleyacetal C is known to originate from the polyketide 3,5-dimethylorsellinic acid (DMOA) and involves a series of complex enzymatic transformations. acs.org A putative biosynthetic gene cluster (BGC), designated ber, has been identified, providing a genetic blueprint for its formation. researchgate.net Future research will likely leverage this knowledge for advanced biosynthetic pathway engineering with two primary goals: enhancing production yields and creating structural diversity.

Strategies for enhanced production could involve the overexpression of key biosynthetic genes or pathway-specific regulatory genes in the native producing fungus, such as Penicillium rubrum or Penicillium purpurogenum, or in a heterologous host. acs.orgresearchgate.netnih.gov For instance, the overexpression of the regulator gene berA has already led to the isolation of a new derivative, berkeleyacetal D, demonstrating the feasibility of this approach. researchgate.net

Furthermore, pathway engineering can be used for diversification. By selectively knocking out or modifying genes encoding specific enzymes like oxidases or cyclases within the ber cluster, the biosynthetic pathway could be redirected to accumulate novel intermediates or generate new analogues. researchgate.net The integration of genes from other meroterpenoid pathways could also create hybrid structures with potentially new or improved biological activities. researchgate.netnih.gov These synthetic biology approaches are essential for generating a library of berkeleyacetal-related compounds for structure-activity relationship (SAR) studies.

Chemoenzymatic Synthesis and Biocatalysis for Complex Molecule Assembly

The chemical synthesis of this compound presents considerable challenges due to its highly oxygenated and complex polycyclic ring system. acs.org While strategies for constructing the core tetracyclic skeleton have been developed, a total synthesis remains elusive. acs.org Future progress in this area may rely on the integration of enzymatic reactions into a synthetic workflow, a field known as chemoenzymatic synthesis. northwestern.edunih.gov

Biocatalysis can offer solutions to difficult chemical transformations by providing enzymes that perform reactions with high regio- and stereoselectivity under mild conditions. researchgate.netnih.gov Drawing inspiration from the natural biosynthetic pathway, specific fungal enzymes such as P450 monooxygenases or Fe(II)/α-ketoglutarate-dependent oxygenases could be harnessed to perform intricate oxidation or cyclization steps that are difficult to achieve with conventional chemical reagents. researchgate.netresearchgate.net This approach could significantly shorten synthetic routes, improve yields, and provide access to analogues that are not accessible through traditional synthesis or biosynthesis alone. The development of a robust chemoenzymatic route would be a critical step towards the sustainable production of this compound and its derivatives for extensive preclinical evaluation.

Deeper Mechanistic Insights into Cellular and Molecular Interactions

This compound has been identified as a potent anti-inflammatory agent. nih.govpreprints.org Studies have shown that it significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharides (LPS). nih.gov Its activity is attributed to the suppression of key pro-inflammatory signaling pathways. acs.orgnih.gov A deeper understanding of these molecular interactions is crucial for its development as a therapeutic lead.

Future research should aim to provide more granular insights into its mechanism of action. nih.gov While it is known to inhibit the phosphorylation of NF-κB, ERK1/2, and IRF3, identifying its direct molecular binding partner(s) through techniques like thermal shift assays or affinity chromatography-mass spectrometry is a key next step. nih.gov It has been shown to inhibit interleukin-1 receptor-associated kinase-4 (IRAK-4) activity, and further investigation could clarify the specificity and kinetics of this interaction. acs.orgriken.jp Exploring its effects on a wider range of immune cells and in more complex in vivo models of inflammation will be essential to validate its therapeutic potential and understand its full physiological impact. nih.govdovepress.com

Table 1: Reported Anti-inflammatory Activity and Molecular Targets of this compound

| Activity Assessed | Target/Cell Line | Key Findings | Reference(s) |

|---|---|---|---|

| NO Production Inhibition | LPS-activated BV-2 microglial cells | Strong inhibition with an IC₅₀ value of 4.3 ± 1.2 μM. | nih.govpreprints.org |

| Enzyme Inhibition | Caspase-1 and MMP-3 | Inhibits both enzymes in the micromolar range. | acs.orgunideb.hu |

| Signaling Pathway Inhibition | RAW 264.7 macrophages | Suppresses the activation of NF-κB, ERK1/2, and IRF3 signaling pathways. | acs.orgnih.gov |

| Kinase Inhibition | IRAK-4 | Inhibits IRAK-4 kinase activity in RAW 264.7 cells. | acs.orgriken.jp |

| Cytokine Suppression | RAW 264.7 macrophages | Suppresses secretion of TNF-α, IL-6, and IL-1β. | nih.gov |

Discovery of Novel Analogues through Genome Mining and Synthetic Biology

The vast and largely untapped chemical diversity of fungi represents a promising resource for discovering novel natural products. nih.gov Genome mining and synthetic biology are powerful tools for uncovering new this compound analogues. nih.govacs.org Many biosynthetic gene clusters (BGCs) in fungi remain "silent" under standard laboratory conditions, meaning their corresponding metabolites are not produced. aimspress.com

Future research will employ advanced genome mining strategies to identify BGCs similar to the ber cluster in other fungal species. researchgate.net Techniques such as the heterologous expression of entire BGCs in host organisms like Aspergillus nidulans can be used to activate these silent clusters and produce their corresponding compounds. nih.govaimspress.com Furthermore, gene editing technologies like CRISPR-Cas9 can be used to systematically activate or modify BGCs in their native hosts, providing a powerful method for targeted discovery of new analogues. researchgate.net The application of these cutting-edge approaches is expected to expand the family of berkeleyacetal compounds, yielding new molecules with potentially enhanced potency, selectivity, or novel pharmacological properties. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Berkeleyacetal D |

| 3,5-dimethylorsellinic acid (DMOA) |

| Berkeleylactone A |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to isolate and characterize berkeleyacetal C from natural sources?

- Methodological Answer : Begin with bioassay-guided fractionation of crude extracts, using techniques like column chromatography (e.g., silica gel, HPLC) to isolate the compound. Validate each step with thin-layer chromatography (TLC) or LC-MS to track fractions containing this compound. For structural characterization, combine NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Ensure purity (>95%) via analytical HPLC with UV/ELSD detection. New compounds require full spectral data and comparison with literature for known analogs .

Q. What are the critical steps in validating the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- Purity : Use triple-phase validation: 1) Analytical HPLC with a standardized solvent system; 2) Melting point consistency (if crystalline); 3) Absence of extraneous peaks in NMR spectra.

- Structural Identity : Cross-verify NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw predictions). Compare optical rotation ([α]D) and UV/IR spectra with published data for related acetals. Discrepancies >2 ppm in HRMS require re-isolation or isotopic analysis .

Q. How can a comprehensive literature review be conducted to identify gaps in existing studies on this compound?

- Methodological Answer : Use databases like SciFinder and Web of Science with keywords "this compound," "biosynthesis," and "acetal derivatives." Filter results to review articles (1990–present) and prioritize high-impact journals (e.g., J. Nat. Prod., Org. Lett.). Map gaps using tools like VOSviewer to visualize understudied areas (e.g., ecological roles, enzymatic pathways). Cross-reference citation networks to identify seminal works and conflicting data .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between spectroscopic data and predicted structural models of this compound?

- Methodological Answer :

- Reanalysis : Re-examine NMR data for solvent artifacts or coupling constant miscalculations. Use DFT (Density Functional Theory) to simulate NMR shifts and compare with experimental values.

- Crystallography : If single crystals are obtainable, perform X-ray diffraction to confirm absolute configuration. For amorphous samples, employ electronic circular dichroism (ECD) with calculated spectra.

- Collaborative Verification : Share raw data with independent labs for blind validation .

Q. How can computational chemistry methods be integrated with experimental data to refine the proposed biosynthetic pathway of this compound?

- Methodological Answer :

- Enzyme Modeling : Use homology modeling (e.g., SWISS-MODEL) to predict terpene cyclase or cytochrome P450 structures involved in acetal formation. Validate with site-directed mutagenesis.

- Metabolite Tracking : Employ ¹³C-labeled precursors in feeding experiments, analyzed via LC-MS/MS, to trace isotopic incorporation patterns. Compare with in silico pathway predictions from tools like RetroPath2.0.

- Network Analysis : Apply genome mining (antiSMASH) to identify gene clusters in the source organism, correlating with putative biosynthetic steps .

Q. What statistical approaches are recommended for analyzing variability in bioactivity assays involving this compound derivatives?

- Methodological Answer :

- Experimental Design : Use a randomized block design to control batch-to-batch variability in compound purity. Include positive/negative controls in each assay plate.

- Data Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response curves, use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Report uncertainties in replicates (n ≥ 3) and outliers via Grubbs' test.

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories like Zenodo .

Data Management and Ethical Considerations

Q. How should researchers document and archive spectral data for this compound to ensure reproducibility?

- Methodological Answer : Deposit raw NMR (FID files), HRMS, and chromatographic data in public repositories (e.g., Metabolomics Workbench, Figshare). Annotate metadata with acquisition parameters (e.g., solvent, temperature, instrument model). For peer review, include processed spectra in Supplementary Information with peak assignments tabulated. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical guidelines apply to the collection of biological samples for this compound research?

- Methodological Answer : Obtain permits for access to genetic resources under the Nagoya Protocol. For plant/animal sources, ensure compliance with CITES regulations if endangered. Document informed consent for ethnobotanical leads. Include ethical approval numbers from institutional review boards (IRBs) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.